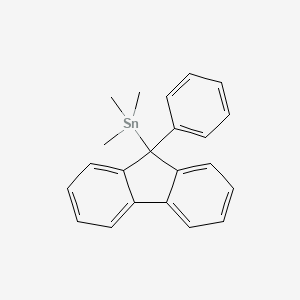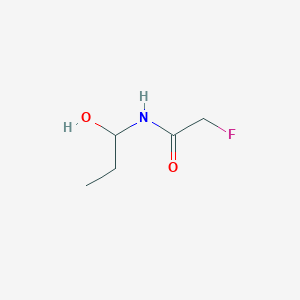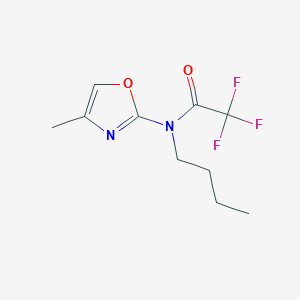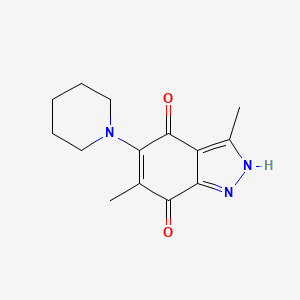
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its three nitrogen atoms in a five-membered ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of isothiocyanates with hydrazides can yield triazoles . Another method involves the thermal cyclization of acylated thiosemicarbazides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in triazoles, substitution reactions can occur at different positions on the ring, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- exerts its effects is related to its ability to interact with various molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive high energetic material.
3-Nitro-1,2,4-triazol-5-one: Another isomer with similar properties and applications.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
57626-52-5 |
|---|---|
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-4-6-8(3)5(9)7(4)2/h1-3H3 |
Clave InChI |
IUHWJJDJOKMZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)

![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
